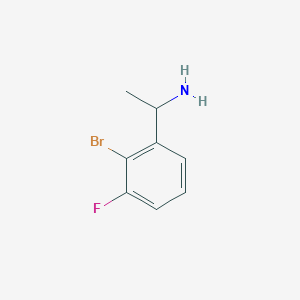
tert-Butyl 4-amino-7-bromoisoindoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate: is a synthetic organic compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable isoindole precursor. The brominated intermediate is then subjected to amination and esterification reactions to introduce the amino and tert-butyl ester groups, respectively. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure product purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of secondary amines.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions often involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Ester Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Formation of substituted isoindole derivatives.
Oxidation Reactions: Formation of nitro or nitroso compounds.
Reduction Reactions: Formation of secondary amines.
Ester Hydrolysis: Formation of the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
tert-Butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino and bromine groups can facilitate binding to active sites or induce conformational changes in target molecules, leading to the desired biological effect. The exact pathways involved can vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
tert-Butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate can be compared with other isoindole derivatives, such as:
tert-Butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
tert-Butyl 4-amino-7-chloro-2,3-dihydro-1H-isoindole-2-carboxylate: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
tert-Butyl 4-amino-7-fluoro-2,3-dihydro-1H-isoindole-2-carboxylate: Contains a fluorine atom, which can alter its electronic properties and stability.
Propiedades
Fórmula molecular |
C13H17BrN2O2 |
|---|---|
Peso molecular |
313.19 g/mol |
Nombre IUPAC |
tert-butyl 4-amino-7-bromo-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-6-8-9(7-16)11(15)5-4-10(8)14/h4-5H,6-7,15H2,1-3H3 |
Clave InChI |
MRSOKMZFFFERNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


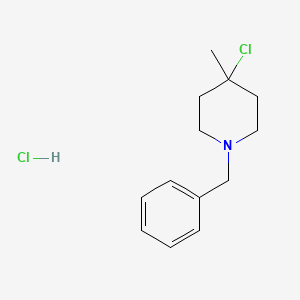
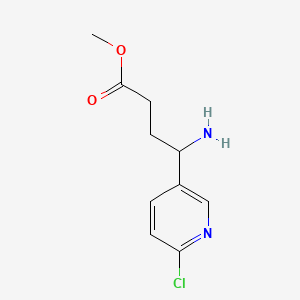
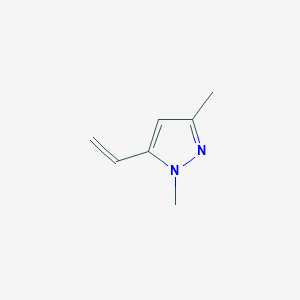
![8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride](/img/structure/B13550398.png)
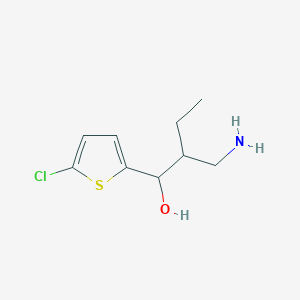
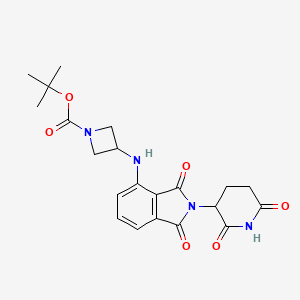

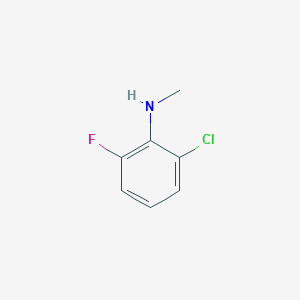
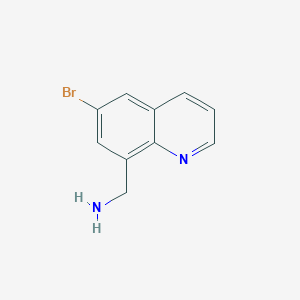
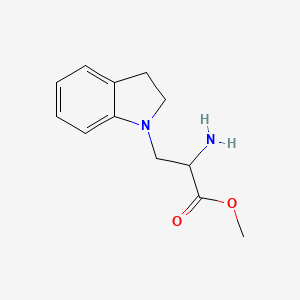
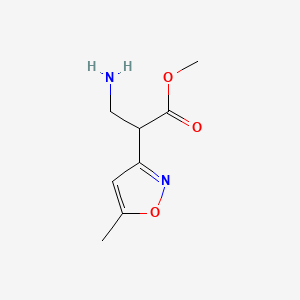
![(3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoicacid](/img/structure/B13550450.png)

